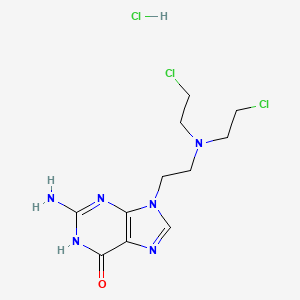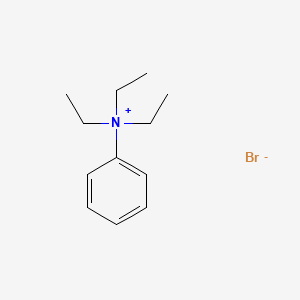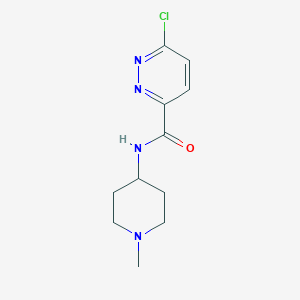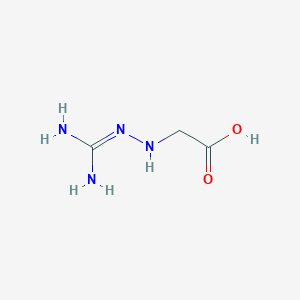![molecular formula C13H18N4OS B12938620 6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-55-5](/img/structure/B12938620.png)
6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a complex organic compound that features a purine base substituted with a methylthioethyl group and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a suitable alkylating agent to introduce the methylthioethyl group. This is followed by the attachment of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups to the purine ring.
Applications De Recherche Scientifique
6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-(methylthio)ethyl)-9H-purine: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine:
Uniqueness
6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the methylthioethyl group and the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
920503-55-5 |
|---|---|
Formule moléculaire |
C13H18N4OS |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
6-(2-methylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4OS/c1-19-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-18-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
QOZGBDFYJPZECB-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


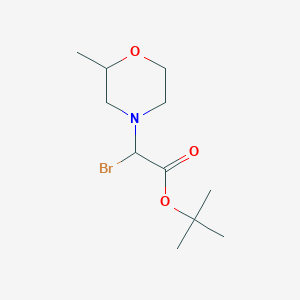
![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
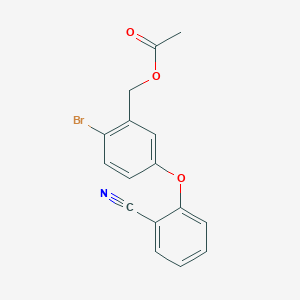
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
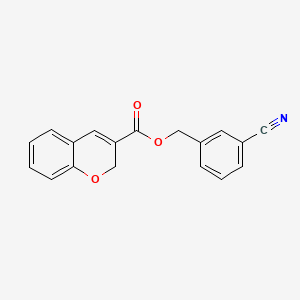
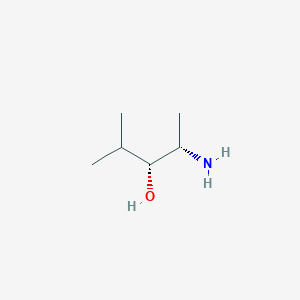
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
